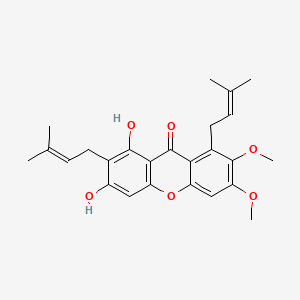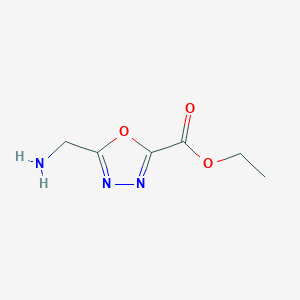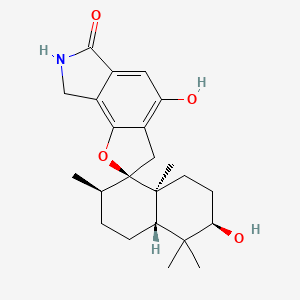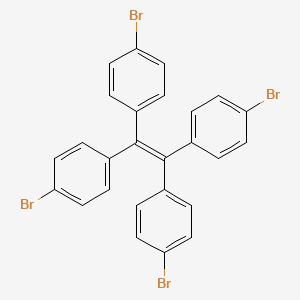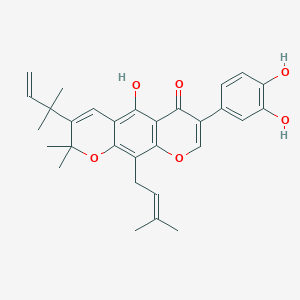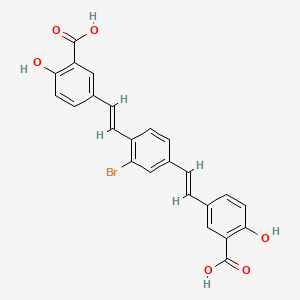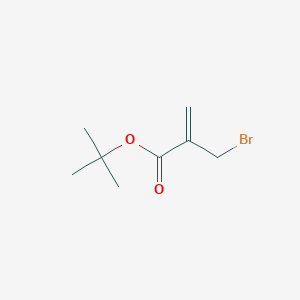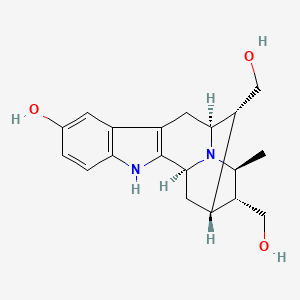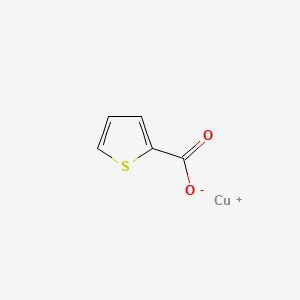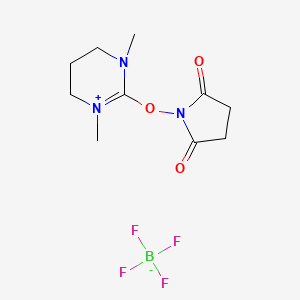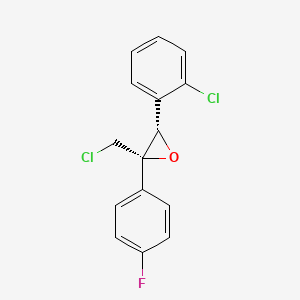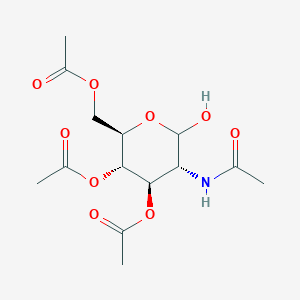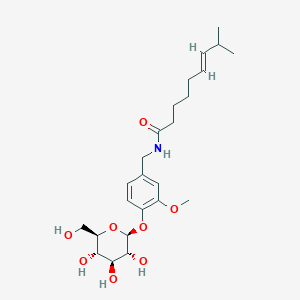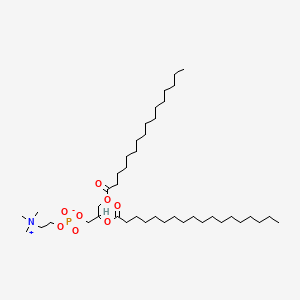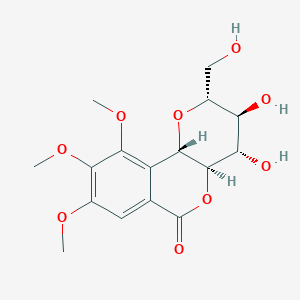
Di-O-methylbergenin
Overview
Description
Di-O-methylbergenin is a naturally occurring compound with a unique molecular structure, making it an excellent candidate for scientific research in various fields, including medicine and biology. It is a derivative of bergenin, a natural secondary metabolite isolated from different parts of several plants . Bergenin itself is known for its antiviral, antifungal, antitussive, and antiplasmodial properties .
Preparation Methods
The synthesis of Di-O-methylbergenin involves several steps. One reported method includes the synthesis of peracetate of 8,10-di-O-methylbergenin based on an intramolecular C-glycosylation of a 2-(3′,4′,5′-trimethoxy)benzyl npentenyl glucoside followed by oxidation of the benzylic methylene group . Another method involves the application of the aryl-β-C-glucosidation method
Chemical Reactions Analysis
Di-O-methylbergenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Di-O-methylbergenin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.
Biology: It has been studied for its potential biological activities, including antiviral, antifungal, and antiplasmodial properties.
Medicine: Research has shown that bergenin and its derivatives, including this compound, possess hepatoprotective, neuroprotective, and gastroprotective properties.
Industry: It is used in the development of novel drug delivery systems and therapeutic agents.
Mechanism of Action
The mechanism of action of Di-O-methylbergenin involves several molecular targets and pathways. It exerts its effects by scavenging free radicals, such as hydrogen, hydroxyl, and methyl radicals . This antioxidant activity contributes to its hepatoprotective, neuroprotective, and gastroprotective properties. Additionally, it inhibits the production of nitric oxide in stimulated macrophages, which is associated with its anti-inflammatory activity .
Comparison with Similar Compounds
Di-O-methylbergenin is similar to other compounds such as:
Bergenin: The parent compound, known for its wide range of biological activities.
Demethoxybergenin: Another derivative with similar properties.
Methylbergenin: A compound with cytotoxic and anti-inflammatory activity.
What sets this compound apart is its unique molecular structure, which makes it an excellent candidate for specific scientific research applications and therapeutic uses.
Properties
IUPAC Name |
(2R,3S,4S,4aR,10bS)-3,4-dihydroxy-2-(hydroxymethyl)-8,9,10-trimethoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-21-7-4-6-9(13(23-3)12(7)22-2)14-15(25-16(6)20)11(19)10(18)8(5-17)24-14/h4,8,10-11,14-15,17-19H,5H2,1-3H3/t8-,10-,11+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHGUQJYNLPWPT-MUVVKYGDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C3C(C(C(C(O3)CO)O)O)OC(=O)C2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C2=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


